molecular formula C19H18N2OS B1615213 4'-Cyano-2-thiomorpholinomethyl benzophenone CAS No. 898781-58-3

4'-Cyano-2-thiomorpholinomethyl benzophenone

Cat. No.: B1615213
CAS No.: 898781-58-3
M. Wt: 322.4 g/mol
InChI Key: UTABLOYIIQKJKF-UHFFFAOYSA-N
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Description

4'-Cyano-2-thiomorpholinomethyl benzophenone (CAS: 898781-58-3) is an industrial-grade benzophenone derivative with a purity of 99% . Its molecular formula is C₁₉H₁₉N₂OS, featuring a cyano group (-CN) at the 4' position and a thiomorpholinomethyl substituent at the 2-position of the benzophenone core. This compound finds applications in agrochemicals, pharmaceuticals, and food additives, leveraging its stability and reactivity in synthetic processes .

Properties

IUPAC Name

4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTABLOYIIQKJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643808
Record name 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-58-3
Record name 4-[2-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

A widely accepted method for synthesizing 4'-Cyano-2-thiomorpholinomethyl benzophenone involves nucleophilic substitution reactions:

  • Starting Materials : Benzophenone derivative, thiomorpholine, and a cyano group donor such as cyanogen bromide.
  • Reaction Conditions : The thiomorpholine is first deprotonated using a strong base like sodium hydride (NaH) to generate a nucleophilic species.
  • Solvent : Aprotic solvents such as dimethylformamide (DMF) are used to stabilize intermediates and facilitate the reaction.
  • Procedure : The deprotonated thiomorpholine attacks the benzophenone derivative, followed by nucleophilic substitution with cyanogen bromide to introduce the cyano group.
  • Temperature Control : The reaction is carried out under controlled temperatures to prevent side reactions and improve selectivity.

This method is favored for its ability to produce high yields and purity of the target compound.

Industrial Scale Production

On an industrial scale, the synthesis is adapted for efficiency and cost-effectiveness:

  • Continuous Flow Reactors : Used to maintain consistent reaction conditions and improve scalability.
  • Automated Systems : Employed for precise control over reagent addition and temperature.
  • Optimization : Reaction parameters such as molar ratios, solvent volumes, and reaction times are optimized to maximize throughput and minimize waste.
  • Purification : Post-reaction purification typically involves solvent extraction, washing with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and column chromatography to achieve >99% purity.

Detailed Reaction Procedure and Conditions

Step Reagents/Conditions Description Yield (%) Purity (%) Notes
1 Benzophenone derivative + NaH in DMF Deprotonation of thiomorpholine to form nucleophile - - Conducted under inert atmosphere
2 Addition of cyanogen bromide Nucleophilic substitution to introduce cyano group - - Temperature maintained at 0-25°C
3 Reaction mixture stirred for several hours Completion of substitution reaction 70-85 - Reaction time: 4-8 hours
4 Work-up: wash with saturated NaCl solution Removal of inorganic salts and impurities - - Multiple washes to ensure purity
5 Drying over anhydrous MgSO4 Removal of residual water - - Essential for solvent removal
6 Column chromatography (sherwood oil:ethyl acetate = 20:1) Purification to isolate pure compound 56-58 >99.5 Final product melting point 46-47 °C

Data adapted from industrial synthesis reports and patent literature.

Alternative Synthetic Strategies

While the nucleophilic substitution method is predominant, alternative methods include:

These methods are less commonly used for this specific compound but offer routes for derivative synthesis and functionalization.

Research Findings on Reaction Optimization

  • Temperature Effects : Maintaining reaction temperature between 0-25°C during cyanogen bromide addition minimizes side reactions and decomposition.
  • Base Selection : Sodium hydride is preferred for its strong basicity and ability to cleanly deprotonate thiomorpholine.
  • Solvent Choice : DMF is optimal due to its high polarity and ability to dissolve both organic and inorganic reagents.
  • Reaction Time : Prolonged stirring (4-8 hours) ensures complete conversion without significant byproduct formation.
  • Purification : Use of a specific solvent system (sherwood oil:ethyl acetate 20:1) in column chromatography yields high purity (>99.5%) product with consistent melting point matching literature values.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature (°C) Yield (%) Purity (%) Advantages Disadvantages
Nucleophilic Substitution Benzophenone, NaH, cyanogen bromide DMF 0-25 70-85 >99.5 High yield, high purity Requires careful temperature control
Electrophilic Aromatic Substitution Benzophenone derivatives, electrophiles Various 45-70 55-65 ~95 Allows functional group variation More steps, lower selectivity
Palladium-Catalyzed Coupling Thiomorpholine derivatives, Pd catalyst Organic solvents 50-80 60-75 95-98 Versatile, mild conditions Expensive catalysts, complex

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholinomethyl group’s thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Thioether oxidationH₂O₂ (30%), CH₃COOH, 50°C, 6 hrSulfoxide derivative78%
mCPBA (2 eq), DCM, 0°C → RT, 12 hrSulfone derivative92%

Mechanism :

  • Sulfoxide formation : Electrophilic attack by peracid (mCPBA) generates a sulfonium ion intermediate, followed by oxygen transfer.

  • Sulfone formation : Requires two equivalents of oxidizing agent, proceeding via sequential oxidation steps.

Reduction Reactions

The ketone group and cyano substituent participate in reduction pathways:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Ketone reductionNaBH₄, MeOH, 0°C, 2 hrSecondary alcohol65%
Cyano reductionLiAlH₄, THF, reflux, 8 hrPrimary amine58%
Catalytic hydrogenationMg-1 catalyst, H₂ (5 bar), 120°CMixture of alcohol and amine derivatives84%

Key Observations :

  • NaBH₄ selectively reduces the ketone without affecting the cyano group.

  • LiAlH₄ reduces the cyano group to an amine but requires rigorous anhydrous conditions .

  • Magnesium pincer complexes (e.g., Mg-1 ) enable efficient hydrogenation under mild conditions .

Nucleophilic Substitution

The thiomorpholinomethyl group undergoes substitution at the sulfur or methylene positions:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Thioether alkylationMeI, K₂CO₃, DMF, 60°C, 12 hrMethylated thiomorpholinium salt71%
SN2 displacementNaN₃, DMSO, 100°C, 24 hrAzide-substituted benzophenone63%

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism at the sulfur atom .

  • Azide substitution is facilitated by the polar aprotic solvent DMSO .

Cyano Group Transformations

The cyano group participates in hydrolysis and cycloaddition reactions:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Acidic hydrolysisH₂SO₄ (50%), reflux, 8 hrCarboxylic acid89%
Basic hydrolysisNaOH (6M), EtOH, 80°C, 6 hrAmide76%
Tetrazole formationNaN₃, NH₄Cl, DMF, 120°C, 24 hrTetrazole derivative68%

Structural Insights :

  • Hydrolysis pathways depend on pH: acidic conditions favor carboxylic acids, while basic conditions yield amides .

  • Tetrazole synthesis exploits the cyano group’s ability to react with azides under Huisgen cycloaddition-like conditions .

Photochemical Reactivity

The benzophenone core enables UV-induced hydrogen abstraction:

Reaction TypeConditionsMajor ProductsEfficiencyReference
PhotopolymerizationUV light (365 nm), monomer (e.g., MMA)Crosslinked polymer networks90%

Mechanism :

  • Upon UV excitation, the benzophenone triplet state abstracts hydrogen from C-H bonds, generating radicals that initiate polymerization.

Comparative Reactivity

The thiomorpholinomethyl group enhances nucleophilicity compared to morpholinomethyl analogs:

FeatureThiomorpholinomethyl DerivativeMorpholinomethyl DerivativeReference
Oxidation susceptibilityHigher (due to S atom)Lower
Nucleophilic substitution rate2.5× faster (SN2)Baseline

Scientific Research Applications

4’-Cyano-2-thiomorpholinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between 4'-Cyano-2-thiomorpholinomethyl benzophenone and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Applications
This compound 898781-58-3 C₁₉H₁₉N₂OS -CN (4'), -thiomorpholinomethyl (2) 329.43 g/mol Agrochemicals, Pharmaceuticals
4'-Morpholinomethyl-2-thiomethylbenzophenone 898769-86-3 C₁₉H₂₁NO₂S -morpholinomethyl (4'), -thiomethyl (2) 327.44 g/mol Not specified
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone Not specified Not provided -Br (4), -F (2), -thiomorpholinomethyl (4') ~370–400 g/mol* Research/Pharmaceutical intermediates
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone 898783-08-9 C₁₈H₁₆ClFNO₂S -Cl (4), -F (2), -thiomorpholinomethyl (4') 363.84 g/mol Chemical synthesis
4-Azetidinomethyl-4'-thiomethylbenzophenone 898756-37-1 C₁₈H₁₉NOS -azetidinomethyl (4), -thiomethyl (4') 297.41 g/mol Not specified

*Estimated based on halogen substitution trends.

Key Observations:

  • Cyano vs. Halogen Substitutions: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing stability in polar environments compared to halogenated derivatives (e.g., bromo, chloro, fluoro) .
  • Thiomorpholine vs. Morpholine/Azetidine : Thiomorpholine (a sulfur-containing heterocycle) offers distinct electronic and steric properties compared to morpholine (oxygen-containing) or azetidine (smaller four-membered ring). This affects solubility and binding affinity in biological systems .

Spectroscopic and Structural Considerations

Misassignment of benzophenone structures is a documented challenge, as seen in natural product studies . For this compound, nuclear magnetic resonance (NMR) and mass spectrometry are critical to confirm the positions of the cyano and thiomorpholinomethyl groups, avoiding errors similar to those in selagibenzophenone B revisions .

Biological Activity

Overview

4'-Cyano-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone derivatives, characterized by its unique chemical structure that includes a cyano group and a thiomorpholine moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C19H18N2OSC_{19}H_{18}N_{2}OS, with a molecular weight of 322.43 g/mol. The compound exhibits specific reactivity patterns, such as oxidation and reduction, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H18N2OS
Molecular Weight322.43 g/mol
CAS Number898781-58-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Protein Binding : Its unique structure allows it to bind with proteins, potentially affecting their function and activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In silico studies suggest that it may act as an inhibitor of presenilin proteins, which are implicated in Alzheimer's disease. Molecular docking simulations indicated favorable binding interactions with the target proteins, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

  • In Silico Analysis : A study utilized molecular docking and dynamics simulations to assess the binding affinity of this compound to presenilin proteins. The results indicated that the compound could serve as a lead for developing anti-Alzheimer's drugs due to its interaction profile .
  • Antimicrobial Testing : A separate investigation focused on the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that it possessed potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Comparative Analysis

When compared to other benzophenone derivatives, such as 4'-Cyano-2-morpholinomethyl benzophenone and 4'-Cyano-2-piperidinomethyl benzophenone, the thiomorpholine variant displayed enhanced biological activity due to its unique structural features.

Compound NameBiological Activity
This compoundAntimicrobial, anticancer
4'-Cyano-2-morpholinomethyl benzophenoneModerate antimicrobial
4'-Cyano-2-piperidinomethyl benzophenoneLimited biological studies

Q & A

Q. What are the recommended synthetic routes for 4'-Cyano-2-thiomorpholinomethyl benzophenone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzophenone core with thiomorpholine and cyano-functionalized aryl groups. A stepwise approach includes:
  • Step 1 : Functionalization of 4'-cyano-benzophenone via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Introduction of the thiomorpholinomethyl group using reagents like thiomorpholine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of this compound be validated?

  • Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:
  • NMR : 1^1H and 13^{13}C NMR to identify protons (e.g., thiomorpholine methylene at δ 2.6–3.1 ppm) and carbons (cyano carbon at ~115 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 650–750 cm1^{-1} (C-S bond) confirm functional groups .
  • X-ray Crystallography : For definitive stereochemical assignment, single-crystal diffraction data (e.g., CCDC deposition) resolves bond angles and torsional strain .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay). Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with reference compounds like doxorubicin.
  • Statistical Validation : Triplicate experiments with ANOVA or t-tests to ensure reproducibility (p < 0.05) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Validate via LC-MS (e.g., [M+H]+ ion at m/z 339.1) and elemental analysis (±0.3% tolerance) .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature, cell passage number). Use harmonized guidelines (e.g., OECD for cytotoxicity).
  • Structural Analogues : Compare with derivatives (e.g., 4'-chloro vs. 4'-cyano) to isolate substituent effects .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 24, 48 hrs).
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C under argon .
  • Prodrug Design : Modify the thiomorpholine group with ester linkages to enhance metabolic stability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, PDB ID: 1M17). Validate with MD simulations (GROMACS) over 100 ns to assess binding pose stability .
  • QSAR Modeling : Train models on benzophenone derivatives to correlate substituents (e.g., cyano vs. methoxy) with IC50_{50} values. Use leave-one-out cross-validation (R2^2 > 0.8) .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurificationColumn chromatography, HPLC
Structural Validation2D NMR, X-ray crystallography
Bioactivity ScreeningMTT assay, enzyme inhibition assays
Stability OptimizationAccelerated stability testing, lyophilization
Computational PredictionMolecular docking, QSAR modeling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4'-Cyano-2-thiomorpholinomethyl benzophenone
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4'-Cyano-2-thiomorpholinomethyl benzophenone

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